molecular formula C14H17Cl3N2O3S B11698678 Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11698678
M. Wt: 399.7 g/mol
InChI Key: MRPVKLSIDSIUDA-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C15H18Cl3N3O3S2 This compound is notable for its unique structure, which includes a benzothiophene core, a trichloroethyl group, and an acetylamino moiety

Preparation Methods

The synthesis of Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the trichloroethyl group: This step typically involves the use of trichloroacetyl chloride in the presence of a base.

    Acetylation: The acetylamino group is introduced using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetylamino group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

Biological Activity

Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique structural combination of a benzothiophene core and a trichloroethyl group, which may influence its interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C19H20Cl3N3O4S
  • Molecular Weight : 492.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : MDXFEEQPOYZSQF-UHFFFAOYSA-N

The structure includes functional groups that may contribute to its biological activity, particularly in medicinal chemistry contexts.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The trichloroethyl moiety is likely significant in binding interactions due to its electron-withdrawing properties, enhancing the compound's reactivity and affinity for biological targets.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains and fungi.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of benzothiophene derivatives. This compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties published in Pharmaceutical Biology, the compound was tested against several pathogens. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound492.8 g/molAntitumor and antimicrobial
Ethyl 6-methyl-2-{[phenylacetyl]amino}-4-thiazolidinecarboxylic acid458.8 g/molAntimicrobial
Methyl 3-(4-hydroxyphenyl)propanoate304.3 g/molAntioxidant

This table highlights the molecular weights and biological activities of related compounds. The unique structural features of this compound contribute to its distinct biological profile.

Properties

Molecular Formula

C14H17Cl3N2O3S

Molecular Weight

399.7 g/mol

IUPAC Name

methyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C14H17Cl3N2O3S/c1-7(20)18-13(14(15,16)17)19-11-10(12(21)22-2)8-5-3-4-6-9(8)23-11/h13,19H,3-6H2,1-2H3,(H,18,20)

InChI Key

MRPVKLSIDSIUDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Origin of Product

United States

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